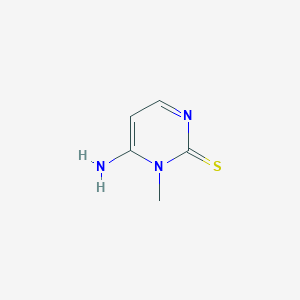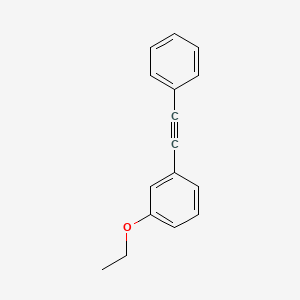
1-Ethoxy-3-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-(phenylethynyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group at the first position and a phenylethynyl group at the third position
Métodos De Preparación
The synthesis of 1-Ethoxy-3-(phenylethynyl)benzene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it an efficient and widely used method for the synthesis of various aromatic compounds.
. This method requires careful control of reaction conditions to ensure the desired substitution pattern is achieved.
Análisis De Reacciones Químicas
1-Ethoxy-3-(phenylethynyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-3-(bromophenylethynyl)benzene .
Aplicaciones Científicas De Investigación
1-Ethoxy-3-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into the potential medicinal properties of this compound is ongoing. Its structure suggests it may have applications in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-(phenylethynyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile to form a sigma complex . This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.
In biological systems, the compound may interact with proteins and enzymes through π-π interactions and hydrogen bonding, influencing their activity and function.
Comparación Con Compuestos Similares
1-Ethoxy-3-(phenylethynyl)benzene can be compared to other similar compounds, such as:
1-Ethoxy-4-(phenylethynyl)benzene: This compound has the ethoxy group at the fourth position instead of the third. The difference in substitution pattern can lead to variations in reactivity and applications.
1-Methoxy-3-(phenylethynyl)benzene: Here, the ethoxy group is replaced with a methoxy group. This change can affect the compound’s electronic properties and reactivity.
1-Ethoxy-3-(phenylpropynyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and phenylethynyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H14O |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-ethoxy-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H14O/c1-2-17-16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3 |
Clave InChI |
BOJQQCDJFODAHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)



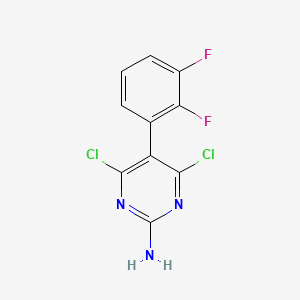
![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)

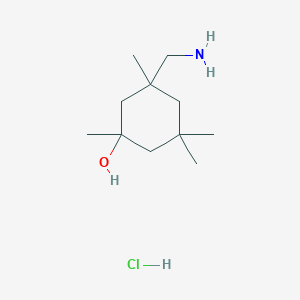
![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
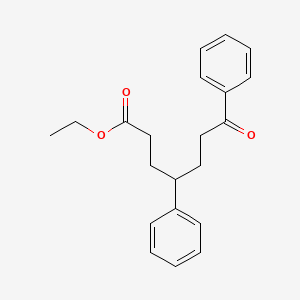
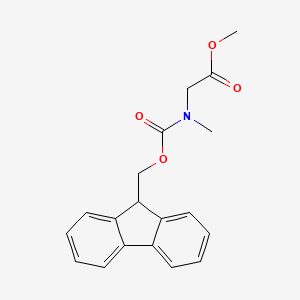
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)

